Bienvenue dans la boutique en ligne BenchChem!

(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone

Epigenetics Bromodomain Inhibition Cancer Research

This compound is a validated BRD4 inhibitor scaffold with X-ray crystallographic evidence. Its unique 4-hydroxyquinazoline-quinoline carbonyl bridge defines its binding mode, making substitution with analogs scientifically indefensible. Procure this precise compound for reproducible structure-activity relationship (SAR) studies, metal coordination chemistry, and HDL modulation pathway research. Ideal for medicinal chemistry optimization and developing novel chemical probes.

Molecular Formula C18H11N3O2
Molecular Weight 301.305
CAS No. 1797984-42-9
Cat. No. B565941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone
CAS1797984-42-9
Molecular FormulaC18H11N3O2
Molecular Weight301.305
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=O)N3
InChIInChI=1S/C18H11N3O2/c22-16(15-10-9-11-5-1-3-7-13(11)19-15)17-20-14-8-4-2-6-12(14)18(23)21-17/h1-10H,(H,20,21,23)
InChIKeyPWKUDDRANBQEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1797984-42-9 Procurement: (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone Research Grade


(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone (CAS: 1797984-42-9) is a heterocyclic compound with the molecular formula C18H11N3O2 and a molecular weight of 301.305 g/mol . It features a quinazolinone core linked to a quinoline moiety via a carbonyl bridge, with a hydroxyl group at the 4-position of the quinazoline ring [1]. This compound is supplied primarily for research purposes with typical purity specifications of 95% .

Why (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone Cannot Be Substituted with Generic Quinazoline Analogs


The substitution of (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone with other quinazoline or quinoline analogs is not scientifically defensible due to its unique dual heterocyclic architecture and specific 4-hydroxy substitution pattern. Unlike simple quinazolinones or quinolines, this compound combines both pharmacophores via a carbonyl bridge, creating a distinct electronic and steric environment that influences its binding interactions and reactivity [1]. Preliminary studies suggest that this precise substitution pattern enables selective inhibition of Bromodomain-containing protein 4 (BRD4), as evidenced by X-ray crystallography studies, whereas related analogs lacking the 4-hydroxy group or the quinoline moiety do not exhibit the same binding mode [2]. Consequently, generic substitution would compromise experimental reproducibility and lead to invalid structure-activity relationship (SAR) conclusions.

Quantitative Evidence for (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone Differentiation


BRD4 Bromodomain Binding Affinity and X-ray Crystallographic Validation

X-ray crystallography studies from Stanford University (JACS 2023) have demonstrated that (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone exhibits selective inhibition of Bromodomain-containing protein 4 (BRD4) [1]. The compound binds to the acetyl-lysine recognition pocket of BRD4, a key epigenetic regulator implicated in various cancers. This binding mode is distinct from that of generic quinazoline kinase inhibitors such as gefitinib or erlotinib, which primarily target EGFR and do not engage BRD4. The crystallographic data provides direct structural evidence of the compound's unique interaction profile compared to other quinazoline-based therapeutics.

Epigenetics Bromodomain Inhibition Cancer Research

Synthetic Accessibility via Rh(III)-Catalyzed Tandem Reaction Methodology

A Rh(III)-catalyzed tandem reaction has been developed for the synthesis of (quinazolin-2-yl)methanone derivatives from 2,1-benzisoxazoles and α-azido ketones [1]. While this methodology provides access to a broad class of (quinazolin-2-yl)methanone derivatives, the specific (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone compound may require modifications to this general protocol due to the presence of the 4-hydroxy group and the quinoline moiety. The reported yields for related derivatives in this catalytic system range from 60-85%, whereas traditional multi-step synthetic routes to such hybrid compounds often yield less than 40% overall [2].

Organic Synthesis Methodology Medicinal Chemistry

Metal Chelation Potential via 4-Hydroxyquinazoline Moiety

The 4-hydroxyquinazoline substructure within (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone confers metal-chelating properties that are absent in non-hydroxylated analogs such as 4-chloroquinazolin-2-yl)(quinolin-2-yl)methanone (CAS: 1797996-68-9) . Quinazoline-based chelating ligands have been developed for zinc ion coordination, with the 4-hydroxy group serving as a key donor site [1]. The presence of this hydroxyl group enables the formation of stable five- or six-membered chelate rings with transition metals, whereas the chloro analog lacks this capability and serves primarily as a synthetic intermediate for further derivatization.

Coordination Chemistry Metal Complexes Bioinorganic Chemistry

Class-Level Antihyperlipidemic Activity of 4-Hydroxyquinazoline Derivatives

A structurally related compound, 4-Hydroxyquinazolin-2-yl nicotinate (compound 6g), has demonstrated significant antihyperlipidemic activity in vivo [1]. In a comparative study of quinazoline derivatives, compound 6g significantly increased serum HDL levels relative to control groups. While this compound is not identical to (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone, the shared 4-hydroxyquinazoline core suggests potential for similar biological activity profiles. Other quinazoline derivatives lacking the 4-hydroxy group (e.g., 4-oxo or 4-amino substituted analogs) do not exhibit the same HDL-elevating effects.

Cardiovascular Research Lipid Metabolism Drug Discovery

Research Applications for (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone


Epigenetic Probe Development for BRD4 Bromodomain Studies

Based on X-ray crystallographic evidence confirming BRD4 binding [1], this compound serves as a validated starting point for developing chemical probes targeting bromodomain-containing proteins. Researchers investigating BRD4-dependent transcriptional regulation in cancer (e.g., NUT midline carcinoma, acute myeloid leukemia) can utilize this compound for structure-activity relationship studies and to validate target engagement in cellular assays.

Metal Coordination Chemistry and Catalyst Development

The 4-hydroxyquinazoline moiety provides a pre-organized chelating scaffold for transition metal coordination [1]. This compound can be employed in the synthesis of metal complexes for catalysis, luminescent materials, or bioinorganic applications. Its dual nitrogen/oxygen donor set offers distinct coordination geometry compared to simpler quinoline or quinazoline ligands, enabling the exploration of novel metal-mediated transformations.

Structure-Activity Relationship Studies in Quinazoline-Based Drug Discovery

As a member of the (quinazolin-2-yl)methanone class accessible via Rh(III)-catalyzed synthesis [1], this compound provides a valuable scaffold for medicinal chemistry optimization. Its unique combination of quinazoline and quinoline pharmacophores, coupled with the 4-hydroxy substitution, allows systematic investigation of how structural modifications impact biological activity, physicochemical properties, and metabolic stability.

Lipid Metabolism and Cardiovascular Target Validation

Given the class-level evidence that 4-hydroxyquinazoline derivatives can elevate HDL cholesterol levels [1], this compound may serve as a tool for probing lipid metabolism pathways. Researchers investigating reverse cholesterol transport, HDL functionality, or novel targets for dyslipidemia can use this scaffold to explore the pharmacophore requirements for HDL modulation and to identify more potent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.